4-Chloro-5,6,7,8-tetrahydropteridine
Description
Properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropteridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h3,8H,1-2H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKSNJZZIASOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Chloro 5,6,7,8 Tetrahydropteridine
Nucleophilic Substitution Reactions at the C-4 Position of the Tetrahydropteridine Nucleus
The C-4 position of the 4-Chloro-5,6,7,8-tetrahydropteridine nucleus is highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of two nitrogen atoms in the pyrimidine (B1678525) ring renders the carbon atoms electron-deficient, thereby activating the C-4 carbon, which is bonded to a good leaving group (chloride). This reactivity is analogous to that observed in other chloro-substituted nitrogen heterocycles like 4-chloropyridine (B1293800) and 4-chloropyrimidines. stackexchange.comaskfilo.comstackexchange.com
The reaction mechanism involves the attack of a nucleophile on the electron-deficient C-4 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms. vaia.com The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. stackexchange.com
A variety of nucleophiles can be employed to displace the chloride at the C-4 position, leading to a diverse range of substituted tetrahydropteridines. Common nucleophiles include amines (amination), alkoxides (alkoxylation), and thiols. nih.govwikipedia.org Acid catalysis can promote these reactions, particularly with weaker nucleophiles like anilines, by protonating a ring nitrogen and further increasing the electrophilicity of the C-4 position. preprints.org However, in aqueous acidic conditions, competing hydrolysis can occur. nih.gov
| Nucleophile | Reaction Type | Product Class | Conditions |
|---|---|---|---|
| Primary/Secondary Amines (e.g., Aniline, Morpholine) | Amination | 4-Amino-5,6,7,8-tetrahydropteridines | Often requires heat; can be acid-promoted. nih.govpreprints.org |
| Alkoxides (e.g., RO⁻) | Alkoxylation | 4-Alkoxy-5,6,7,8-tetrahydropteridines | Basic conditions. wikipedia.org |
| Bisulfide (HS⁻) / Thiols (RSH) | Thiolation | 5,6,7,8-Tetrahydropteridine-4-thiols | Aqueous or organic solvent. nih.gov |
Nucleophilic Addition Reactions within the Tetrahydropteridine Ring System
While the primary reaction with nucleophiles is substitution at the C-4 position, nucleophilic addition can occur across the C=N double bonds within the pyrimidine ring of the pteridine (B1203161) system. This reactivity is more pronounced in the fully aromatic or dihydro pteridine systems but can be relevant under certain conditions for the tetrahydropteridine core. For instance, studies on related pteridine-2-thiols have shown that nucleophiles like sodium borohydride (B1222165), bisulfite, and various carbanions can add across the 3,4-double bond to form 3,4-dihydropteridine derivatives. rsc.org
Covalent hydration, the addition of water across a C=N bond, is a known phenomenon in pteridine chemistry. While the saturated pyrazine (B50134) ring in the tetrahydropteridine system reduces the electrophilicity of the pyrimidine ring compared to aromatic pteridine, the possibility of reversible water addition cannot be entirely discounted, particularly under acidic or basic conditions.
Oxidative Reactivity of the Tetrahydropteridine Moiety
The 5,6,7,8-tetrahydropteridine (B83983) ring system is highly susceptible to oxidation. aston.ac.uk The tetrahydropyrazine (B3061110) portion of the molecule can undergo a two-electron oxidation to yield a quinonoid dihydropterin intermediate. nih.govcdnsciencepub.com This intermediate is often unstable and can subsequently rearrange to the more stable 7,8-dihydropterin (B103510) tautomer. cdnsciencepub.comlongdom.orgnih.gov Further oxidation can lead to the fully aromatic pteridine ring system.
The oxidation can be initiated by various agents, including molecular oxygen (autoxidation), enzymatic systems, and chemical oxidants like ferric iron or radical species. aston.ac.uknih.govcdnsciencepub.comresearchgate.net The mechanism of oxidation by ferric iron is proposed to involve the abstraction of an electron from the nitrogen at position 5, followed by the rapid loss of two protons and a second electron. cdnsciencepub.com Free radical-mediated oxidation also proceeds via a one-electron transfer, generating a tetrahydropterin (B86495) radical that is then further oxidized. nih.gov
The electrochemical oxidation of tetrahydropterins has also been studied, confirming the stepwise oxidation process. nih.gov The presence of antioxidants, such as glutathione (B108866) or ascorbic acid, can retard the oxidation process by protecting the tetrahydropterin ring from oxidative degradation. aston.ac.ukwikipedia.org
| Oxidizing Agent | Initial Product | Final Product (upon further oxidation/rearrangement) |
|---|---|---|
| Molecular Oxygen (O₂) | Quinonoid Dihydropterin | 7,8-Dihydropterin, Aromatic Pterin |
| Ferric Iron (Fe³⁺) | Quinonoid Dihydropterin | 7,8-Dihydropterin |
| Hydroxyl Radical (•OH) | Tetrahydropterin Radical | Quinonoid Dihydropterin, Ring-cleavage products |
| Electrochemical Oxidation | Quinonoid Dihydropterin | Aromatic Pterin |
Derivatization Strategies via Electrophilic and Organometallic Reactions
Electrophilic Reactions: The pteridine ring system is generally electron-deficient due to the presence of four nitrogen atoms, making it resistant to classical electrophilic aromatic substitution on the carbon atoms. Electrophilic attack is more likely to occur at the nitrogen atoms of the ring, which possess lone pairs of electrons. Alkylation or acylation, for example, could potentially occur at N-1, N-3, N-5, or N-8, depending on the reaction conditions and the steric and electronic environment of each nitrogen.
Organometallic Reactions: The chloro-substituent at the C-4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloro-tetrahydropteridine with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-4 position. nih.govnih.gov
Sonogashira Coupling: This reaction couples the 4-chloro-tetrahydropteridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.orglibretexts.org It is a highly efficient method for synthesizing 4-alkynyl-tetrahydropteridines.
The choice of catalyst, ligands, and reaction conditions can be crucial for achieving high yields and preventing side reactions. rsc.org These organometallic strategies provide a versatile platform for creating libraries of 4-substituted tetrahydropteridine derivatives for various applications.
Exploration of Tautomeric Equilibria and their Influence on Reactivity
Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of the pteridine ring system that significantly influences its chemical reactivity. researchgate.net In the this compound scaffold, several tautomeric equilibria are possible, primarily involving the pyrimidine portion of the molecule.
The most significant is the amide-imidic acid (or lactam-lactim) tautomerism involving the N-3 proton and the adjacent C-4 position. nih.govchempedia.inforesearchgate.net Although the C-4 position is substituted with a chlorine atom rather than an oxo group, the principle of proton migration from N-3 to N-2 or N-4 (if it were an amino group) is fundamental to pteridine chemistry.
For the core 5,6,7,8-tetrahydropteridine, proton tautomerism can occur between the ring nitrogens. The position of the protons can affect the molecule's hydrogen bonding capabilities, solubility, and electronic properties. researchgate.net For instance, the protonation state and location will directly impact the nucleophilicity of the ring nitrogens and the electrophilicity of the ring carbons. The stability of the tetrahedral intermediate in SNAr reactions (Section 3.1) is influenced by the ability of the ring to delocalize the negative charge, a process that is intrinsically linked to the tautomeric form of the heterocyclic system. Similarly, the susceptibility of the ring to oxidation (Section 3.3) can be affected by the tautomeric equilibrium, as different tautomers will have different oxidation potentials. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular skeleton and the relative orientation of its constituent parts.
For 4-Chloro-5,6,7,8-tetrahydropteridine, ¹H NMR spectroscopy would identify the number of different types of protons, their connectivity, and their chemical environment. The hydrogenated pyrazine (B50134) ring contains three sets of methylene (B1212753) protons (at C6, C7) and potentially protons on the nitrogen atoms (N5, N8), depending on the solvent and pH. The aromatic proton on the pyrimidine (B1678525) ring (at C2) would appear as a distinct singlet in the downfield region.
¹³C NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons of the pyrimidine ring and the aliphatic carbons of the tetrahydropyrazine (B3061110) ring. The carbon atom bonded to the chlorine (C4) would be significantly influenced by the electronegativity of the halogen. While specific, experimentally derived spectral data for this compound is not widely available in published literature, a theoretical analysis allows for the prediction of expected chemical shifts.
Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H2 | ~8.0-8.5 | Singlet (s) | Aromatic proton on the pyrimidine ring. |
| H on N5, N8 | Broad, variable | Broad Singlet (br s) | Exchangeable protons; signal may be broad or absent depending on solvent. |
| H6 (CH₂) | ~3.4-3.8 | Triplet (t) or Multiplet (m) | Aliphatic protons adjacent to a nitrogen atom. |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C2 | ~150-155 | Aromatic carbon in the pyrimidine ring. |
| C4 | ~155-160 | Carbon attached to chlorine; downfield shift due to electronegativity. |
| C4a | ~145-150 | Bridgehead carbon. |
| C6 | ~40-45 | Aliphatic carbon in the tetrahydropyrazine ring. |
| C7 | ~40-45 | Aliphatic carbon in the tetrahydropyrazine ring. |
Note: The data in these tables are predicted values based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.
Ultraviolet-Visible Spectroscopy for Electronic Structure and Confirmation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. This technique is particularly useful for compounds containing chromophores, such as the aromatic pteridine (B1203161) ring system.
The pteridine core, consisting of fused pyrimidine and pyrazine rings, is a strong chromophore. The UV-Vis spectrum of this compound is expected to display characteristic absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions within the aromatic pyrimidine portion of the molecule. The presence of the chloro-substituent, an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to the unsubstituted parent compound. The specific solvent used can also influence the position of the absorption maxima. fdbio-rptu.de
Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. rsc.orgnih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. rsc.org
For this compound (C₆H₇ClN₄), HRMS would be used to confirm its molecular formula by matching the experimentally measured monoisotopic mass with the theoretically calculated value. The presence of chlorine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two distinct peaks in the mass spectrum separated by approximately 2 Da, providing definitive evidence for the presence of a single chlorine atom.
Calculated Mass Data for this compound
| Formula | Ion | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₆H₇³⁵ClN₄ | [M+H]⁺ | 171.04320 |
Analysis of the fragmentation patterns observed in the mass spectrum (MS/MS) can further corroborate the proposed structure by identifying characteristic losses of molecular fragments.
Chromatographic Techniques for Separation and Purity Assessment, including Chiral Separations
Chromatographic methods are essential for the separation of a target compound from a reaction mixture and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for analyzing non-volatile compounds like pteridine derivatives. nih.gov By using different stationary and mobile phases, HPLC can effectively separate the desired product from starting materials, byproducts, and other impurities.
While this compound itself is achiral, many derivatives of the tetrahydropteridine system can be chiral, especially when substituted at the C6 or C7 positions. In such cases, chiral chromatography is employed to separate the enantiomers. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. mdpi.com Common CSPs include those based on polysaccharides like cellulose (B213188) or amylose. nih.gov The development of effective chiral separation methods is crucial in pharmaceutical contexts, as enantiomers of a drug can exhibit significantly different biological activities. wvu.edu
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. It can also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how molecules are arranged in the crystal lattice.
To date, a published crystal structure for this compound has not been identified in the searched literature. However, should a suitable single crystal be obtained, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. The analysis of related heterocyclic structures, such as pteridine reductase complexes, demonstrates the power of this technique in elucidating detailed structural features of the pteridine core and its interactions. nih.gov
Computational Chemistry and Molecular Modeling of 4 Chloro 5,6,7,8 Tetrahydropteridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 4-Chloro-5,6,7,8-tetrahydropteridine. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron density, from which a wide range of properties can be derived.
Detailed research findings from such studies would typically involve the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. For a molecule like this compound, the electron-withdrawing effect of the chlorine atom at the C4 position would be expected to lower the energy of the LUMO, potentially making it more susceptible to nucleophilic attack.
Electrostatic potential maps can also be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atoms of the pteridine (B1203161) ring are expected to be electron-rich sites, while the chlorinated carbon and adjacent protons would be relatively electron-poor. This information is critical for predicting non-covalent interactions and reaction sites.
Table 1: Representative Quantum Chemical Properties for a Pteridine Derivative This table presents typical data that would be obtained from DFT calculations on a molecule structurally similar to this compound. The values are for illustrative purposes.
| Calculated Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Measures molecular polarity |
| Electron Affinity | 1.1 eV | Energy released upon electron addition |
| Ionization Potential | 6.4 eV | Energy required to remove an electron |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com For this compound, MD simulations provide critical insights into the flexibility of the tetrahydropyrazine (B3061110) ring and its preferred conformations. The saturated portion of the molecule is not planar, and understanding its dynamic behavior is key to predicting how it might interact with biological targets like enzymes. mdpi.com
An MD simulation begins with an initial structure, often optimized by quantum chemical methods, which is then placed in a simulated environment, such as a box of water molecules to mimic physiological conditions. nih.gov The forces on each atom are calculated using a force field (e.g., AMBER, CHARMM), and Newton's laws of motion are applied to simulate the trajectory of the atoms over a set period, typically nanoseconds to microseconds. mdpi.com
Analysis of the simulation trajectory can reveal the most stable, low-energy conformations of the molecule, the rotational barriers of substituent groups, and the flexibility of the ring system. This information is crucial for understanding its structural stability and how it might adapt its shape upon binding to a receptor. nih.gov
Table 2: Illustrative Conformational Analysis Data This table illustrates the type of data generated from an MD simulation to analyze the stability of different conformations (e.g., chair, boat) of the tetrahydropyrazine ring.
| Conformation | Relative Energy (kcal/mol) | Occupancy (%) during Simulation | Key Dihedral Angle (degrees) |
| Chair | 0.0 | 95% | -60° / +60° |
| Twist-Boat | 5.5 | 4% | Variable |
| Boat | 7.0 | <1% | 0° |
In Silico Screening and Virtual Ligand Design for Biological Targets
In silico screening, including molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to identify potential drug candidates by screening large libraries of small molecules against a specific biological target, such as a protein or enzyme.
For this compound, virtual screening could be employed to identify potential protein targets. The process involves docking the 3D structure of the compound into the binding site of a known protein structure. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. Pteridine analogs are known to interact with various enzymes, including reductases and kinases, making these protein families logical targets for screening.
The results of such a screening could highlight this compound as a potential inhibitor for a specific enzyme. chemmethod.com Further analysis of the docking pose would reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Glutamic acid, Arginine) or hydrophobic interactions, guiding the design of more potent and selective derivatives. chemmethod.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.net These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for a series of related compounds and then creating a mathematical equation that links these descriptors to an observed activity or property.
A hypothetical QSAR study involving this compound would require a dataset of similar pteridine derivatives with measured biological activity (e.g., IC50 values for enzyme inhibition). Molecular descriptors for each compound would be calculated, and multilinear regression or machine learning methods would be used to derive a predictive model. researchgate.net
Such a model could take the form of an equation like: pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)
This equation would allow researchers to predict the activity of new, unsynthesized pteridine derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug development.
Reaction Mechanism Prediction through Computational Approaches
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. arxiv.org For this compound, these methods can be used to predict its reactivity and the pathways of its potential transformations, such as nucleophilic substitution at the C4 position.
By calculating the structures and energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. Transition state theory can then be used to calculate reaction rates. For example, the reaction of this compound with a nucleophile like ammonia could be modeled to determine the activation energy barrier for the substitution of the chlorine atom.
These computational studies can distinguish between different possible mechanisms (e.g., SNAr, addition-elimination) by comparing their respective activation energies. The mechanism with the lowest energy barrier is the most likely to occur. This predictive capability is invaluable for optimizing reaction conditions and designing synthetic routes. arxiv.org
Mechanistic Investigations and Biological Relevance of 4 Chloro 5,6,7,8 Tetrahydropteridine and Its Derivatives
Research into Antioxidant and Radical Scavenging Mechanisms of Tetrahydropteridines
Tetrahydropteridines are recognized for their significant antioxidant properties. They function as direct scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The antioxidant capacity of these compounds is attributed to their ability to donate hydrogen atoms, which neutralizes free radicals. This mechanism is crucial in mitigating oxidative stress, a condition implicated in numerous diseases.
The radical scavenging activity of pteridine (B1203161) derivatives has been demonstrated in various studies. For instance, certain derivatives have shown potent activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficiency of this scavenging activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. While specific IC50 values for 4-Chloro-5,6,7,8-tetrahydropteridine are not extensively documented in publicly available literature, the general class of pteridines exhibits significant radical scavenging potential.
Radical Scavenging Activity of Pteridine Derivatives
| Compound Type | Assay | Reported IC50 Range (µg/mL) |
|---|---|---|
| Pteridine Analogs | DPPH Radical Scavenging | 2.5 - 110.6 |
| Pteridine Analogs | ABTS Radical Scavenging | 53.4 - 90.21 |
| Pteridine Analogs | Hydroxyl Radical Scavenging | 49.13 - 69.12 |
Investigations into Anti-Inflammatory Effects and Lipoxygenase (LOX) Inhibition
The anti-inflammatory properties of tetrahydropteridine derivatives are a significant area of research. Chronic inflammation is a key factor in the pathogenesis of various diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Pteridine derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenases (LOX).
Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes. Inhibition of LOX can therefore reduce inflammation. Several pteridine derivatives have been evaluated for their ability to inhibit LOX, with some showing promising activity. The IC50 values for LOX inhibition by these compounds indicate their potency as anti-inflammatory agents. For example, linoleyl hydroxamic acid, a derivative of linoleic acid, has been shown to inhibit various lipoxygenases with IC50 values ranging from 0.02 to 7 µM nih.gov.
Lipoxygenase (LOX) Inhibition by Pteridine and Related Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) |
|---|---|---|
| Linoleyl hydroxamic acid | 15-LO | 0.02 |
| Linoleyl hydroxamic acid | 12-LO | 0.6 |
| Linoleyl hydroxamic acid | h5-LO | 7 |
| Chalcone Derivative | LOX-1 | 5.7 |
Studies on Antiproliferative and Anticancer Activity Mechanisms
The potential of tetrahydropteridine derivatives as antiproliferative and anticancer agents has been actively investigated. These compounds can interfere with the growth and proliferation of cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. The cytotoxic effects of these derivatives are often evaluated against a panel of human cancer cell lines.
For instance, studies on tetrahydropyrimidine and dihydropyridine derivatives bearing a chloro substituent have demonstrated moderate to good antileishmanial activity, which is a form of antiproliferative action nih.gov. Furthermore, novel thiopyran analogs have shown potent cytotoxic ability against breast (MCF-7) and colon (HCT-15) cancer cell lines, with IC50 values ranging from 3.5 to 15 µM nih.gov. While specific data for this compound is limited, the antiproliferative potential of the broader class of related heterocyclic compounds is evident.
Antiproliferative Activity of Related Heterocyclic Compounds
| Compound Type | Cancer Cell Line | Reported IC50 (µM) |
|---|---|---|
| Thiopyran Analog (4a) | HCT-15 (Colon) | 3.5 |
| Thiopyran Analog (4a) | MCF-7 (Breast) | 4.5 |
| Dihydropyridine Derivative (2c) | Leishmania major (Amastigote) | 2.2 |
| Dihydropyridine Derivative (2a) | Leishmania major (Amastigote) | 5.4 |
Exploration of Enzymatic Target Interactions and Inhibitory Mechanisms (e.g., UBE2C, cAMP-specific phosphodiesterase)
The biological effects of tetrahydropteridine derivatives are mediated through their interaction with specific enzymatic targets. Understanding these interactions is crucial for elucidating their mechanisms of action. Two such potential targets are the Ubiquitin-Conjugating Enzyme E2C (UBE2C) and cAMP-specific phosphodiesterases (PDEs).
UBE2C is an enzyme involved in the ubiquitin-proteasome pathway, which plays a critical role in cell cycle progression. Overexpression of UBE2C has been linked to various cancers, making it an attractive target for anticancer drug development nih.govnih.gov. While there is no direct evidence of this compound inhibiting UBE2C, the exploration of small molecule inhibitors for this enzyme is an active area of research mdpi.com.
Cyclic AMP (cAMP) is a crucial second messenger involved in numerous cellular processes. cAMP-specific phosphodiesterases are enzymes that degrade cAMP, thereby terminating its signaling. Inhibition of these enzymes leads to an increase in intracellular cAMP levels, which can have various therapeutic effects, including anti-inflammatory and neuroprotective actions nih.govnih.gov. The potential for tetrahydropteridine derivatives to inhibit cAMP-specific phosphodiesterases represents a plausible mechanism for some of their observed biological activities.
Role of Tetrahydropteridines in Biochemical Pathways and Cofactor Research
Tetrahydropteridines play a fundamental role in various biochemical pathways as essential enzymatic cofactors. The most well-known example is tetrahydrobiopterin (B1682763) (BH4), which is a naturally occurring tetrahydropteridine. BH4 is an indispensable cofactor for several key enzymes, including:
Aromatic Amino Acid Hydroxylases: These enzymes are involved in the synthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Nitric Oxide Synthases (NOS): These enzymes produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.
The proper functioning of these enzymes is dependent on the availability of BH4. Deficiencies in BH4 can lead to serious metabolic and neurological disorders. Research in this area focuses on understanding the synthesis, regeneration, and regulatory roles of tetrahydropteridine cofactors in maintaining cellular homeostasis.
Research into Pharmacodynamic Actions (e.g., diuretic and antihypertensive potential)
The pharmacodynamics of a drug describe its effects on the body. Pteridine derivatives have been investigated for a range of pharmacodynamic actions, including diuretic and antihypertensive effects. Diuretics are substances that promote the increased production of urine, which can help to lower blood pressure. Antihypertensive agents are medications used to treat high blood pressure.
Certain pteridine derivatives, such as Triamterene, are known potassium-sparing diuretics used in the management of hypertension tandfonline.comijrpr.com. These compounds typically act on the kidneys to increase sodium and water excretion while minimizing potassium loss. The potential for other pteridine derivatives, including those with a 4-chloro substitution, to exhibit similar diuretic and antihypertensive properties is an area of ongoing research interest nih.govacs.orgnih.govresearchgate.netresearchgate.net.
Stereochemical Influence on Biological Activity and Target Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity and target selectivity of chiral compounds like tetrahydropteridines. The presence of stereocenters in the tetrahydropteridine ring system means that these molecules can exist as different stereoisomers (enantiomers and diastereomers).
These stereoisomers can exhibit significantly different biological activities because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one stereoisomer may bind to a target with high affinity and elicit a strong biological response, while another stereoisomer may bind weakly or not at all mdpi.com. This stereoselectivity has been observed in various biologically active tetrahydropyridine derivatives and underscores the importance of considering stereochemistry in the design and development of new therapeutic agents based on the tetrahydropteridine scaffold mdpi.comresearchgate.netmdpi.comresearchgate.net.
Future Research Directions and Unexplored Avenues for 4 Chloro 5,6,7,8 Tetrahydropteridine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pteridine (B1203161) derivatives can be complex, and current methodologies may rely on harsh reagents or multi-step processes that are not environmentally benign. nih.gov Future research should prioritize the development of green and sustainable synthetic routes to 4-Chloro-5,6,7,8-tetrahydropteridine. This could involve the exploration of catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, to introduce the chloro group with high regioselectivity.
Furthermore, enzymatic synthesis or chemoenzymatic approaches could offer highly specific and environmentally friendly alternatives to traditional chemical synthesis. The use of immobilized enzymes in flow chemistry systems could also enable continuous and scalable production of this compound and its derivatives. A key goal will be to develop synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable starting materials.
Table 1: Potential Sustainable Synthetic Approaches
| Methodology | Potential Advantages | Key Research Focus |
| Catalytic Chlorination | High regioselectivity, milder reaction conditions. | Development of novel catalysts, optimization of reaction parameters. |
| Chemoenzymatic Synthesis | High specificity, reduced byproducts, environmentally friendly. | Identification and engineering of suitable enzymes. |
| Flow Chemistry | Scalability, improved safety, precise control over reaction conditions. | Reactor design, integration of purification steps. |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Optimization of microwave parameters, solvent selection. |
Exploration of Advanced Derivatization and Functionalization Strategies
The chloro substituent at the 4-position of the tetrahydropteridine ring is a versatile chemical handle for further derivatization. Future research should focus on systematically exploring a range of nucleophilic substitution reactions to introduce diverse functional groups at this position. This will enable the creation of a library of novel compounds with a wide array of physicochemical properties and potential biological activities.
Advanced derivatization strategies could include the use of sophisticated building blocks to introduce pharmacophoric moieties, such as aromatic rings, heterocyclic systems, and chiral side chains. rasayanjournal.co.in The application of modern synthetic techniques like click chemistry could also facilitate the rapid and efficient generation of a diverse set of derivatives. The goal of these efforts will be to establish clear structure-activity relationships (SAR) for this class of compounds.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico design and evaluation of new chemical entities. chembeez.comnih.gov Future research on this compound should leverage these computational tools to accelerate the discovery of potent and selective bioactive molecules.
Generative AI models can be employed to design novel derivatives of this compound with optimized properties. nih.gov Predictive ML models, trained on existing bioactivity data for pteridine derivatives and other relevant compounds, can be used to forecast the biological activity, pharmacokinetic properties, and potential toxicity of these newly designed molecules. ontosight.aigreyhoundchrom.com This in silico screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.gov
Table 2: AI and Machine Learning in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
| Generative Models | Design of novel molecular structures with desired properties. | Rapid exploration of chemical space and identification of promising candidates. |
| Predictive Modeling | Forecasting of biological activity, ADMET properties. ontosight.ai | Prioritization of compounds for synthesis and experimental testing. |
| QSAR Modeling | Elucidation of relationships between chemical structure and biological activity. | Guidance for rational drug design and lead optimization. |
Discovery of Undiscovered Biological Targets and Elucidation of New Mechanisms of Action
While pteridine derivatives are known to interact with a range of biological targets, the specific targets of this compound and its derivatives remain to be discovered. nih.gov Future research should employ a variety of screening platforms to identify novel protein targets for this class of compounds. This could include high-throughput screening against large panels of enzymes and receptors, as well as affinity-based proteomics approaches to identify binding partners in a cellular context.
Once novel targets are identified, detailed mechanistic studies will be required to elucidate the precise mode of action of these compounds. This will involve a combination of biochemical, biophysical, and cell-based assays to characterize the interaction between the compound and its target, and to understand the downstream cellular consequences of this interaction.
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound and its derivatives, future research should integrate data from multiple "omics" platforms. This includes transcriptomics (gene expression), proteomics (protein expression and post-translational modifications), and metabolomics (metabolite levels).
By treating cells or model organisms with these compounds and analyzing the resulting changes across these different molecular layers, researchers can construct a comprehensive biological profile. This multi-omics approach can reveal the broader cellular pathways and networks that are modulated by the compounds, providing valuable insights into their mechanism of action and potential therapeutic applications.
Design and Synthesis of Photoactivatable or Stimuli-Responsive Analogs for Chemical Biology Applications
The development of photoactivatable or other stimuli-responsive analogs of this compound would provide powerful tools for chemical biology research. These "smart" molecules could be designed to be inactive until they are activated by a specific stimulus, such as light of a particular wavelength.
Such probes would allow for precise spatial and temporal control over the activity of the compound, enabling researchers to dissect complex biological processes with high precision. For example, a photoactivatable derivative could be used to study the role of a specific protein target in a particular subcellular location or at a specific point in time. Fluorescently tagged analogs could also be developed to visualize the distribution and trafficking of the compound within living cells.
Q & A
Q. What are the established synthetic routes for 4-Chloro-5,6,7,8-tetrahydropteridine, and what methodological considerations are critical for optimizing yields?
The synthesis typically involves chlorination and reduction steps. For example, 2,4,6,7-tetrachloropteridine (prepared via chlorination of tetrahydropteridine derivatives) can be reduced using lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran to yield 2,4-dichloro-5,6,7,8-tetrahydropteridine. Subsequent catalytic hydrogenation removes chlorine atoms to produce 5,6,7,8-tetrahydropteridine derivatives. Key considerations:
- Purification : Vacuum sublimation is preferred over recrystallization to avoid decomposition of unstable intermediates .
- Solvent choice : Ether or tetrahydrofuran ensures optimal reduction efficiency .
- Catalytic conditions : Use of palladium or platinum catalysts under hydrogen atmosphere for selective dechlorination .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Spectroscopy :
- X-ray Crystallography : Provides absolute configuration data for chiral derivatives (e.g., 7R-methyl-substituted analogs) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N content) with precision .
Advanced Research Questions
Q. How does this compound participate in enzymatic reactions, and what mechanistic insights exist?
This compound serves as a precursor for coenzymes like tetrahydrobiopterin (BH₄). Key enzymatic pathways include:
- Phenylalanine hydroxylase (PAH) : PAH catalyzes the hydroxylation of L-phenylalanine to L-tyrosine, requiring 5,6,7,8-tetrahydropteridine as a cofactor. The chlorine substituent influences redox potential and binding affinity .
- Dihydropteridine reductase (DHPR) : Regenerates tetrahydropteridine from dihydro forms, maintaining cofactor levels in neurotransmitter synthesis .
Mechanistic Insight : The chlorine atom at position 4 stabilizes intermediates during hydroxylation, as shown by computational studies of charge distribution and electrostatic potentials .
Q. What strategies address instability of intermediates during synthesis, such as 2,4-dichloro-5,6,7,8-tetrahydropteridine?
- Inert Atmosphere Handling : Prevents oxidation of air-sensitive intermediates during purification .
- Low-Temperature Storage : Stabilizes intermediates like 2,4-dichloro derivatives at -20°C in dark conditions .
- Alternative Reducing Agents : Sodium borohydride (NaBH₄) in dimethylformamide selectively reduces chlorinated pteridines without over-reduction .
Q. How can researchers resolve contradictions in reported catalytic reduction yields for chlorinated pteridines?
Discrepancies often arise from:
- Substrate Purity : Impurities in tetrachloropteridine precursors (e.g., incomplete chlorination) reduce yields. Elemental analysis and HPLC are critical for quality control .
- Catalyst Activity : Freshly prepared palladium-on-carbon (Pd/C) vs. reused catalysts may explain yield variations (e.g., 70–90% reported in different studies) .
Recommendation : Standardize catalyst activation protocols and monitor reaction progress via TLC or LC-MS.
Application-Oriented Questions
Q. What role does this compound play in designing bioactive molecules?
- Antiviral Agents : Derivatives with tetrahydropteridine cores exhibit nanomolar activity against HIV-1 mutants (e.g., K103N, Y181C) by targeting non-nucleoside reverse transcriptase inhibitors (NNRTIs). Solubility modifications (e.g., trifluoromethyl groups) enhance bioavailability .
- Coenzyme Analogues : Chlorine substitution mimics natural pterins in folate biosynthesis, enabling mechanistic studies of enzyme inhibition .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Quantum Chemical Calculations : Ab initio studies (e.g., Hartree-Fock or DFT) model charge density and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Solvent Effects : Continuum solvation models (e.g., COSMO) evaluate solvent interactions, guiding optimal reaction conditions for halogen displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
